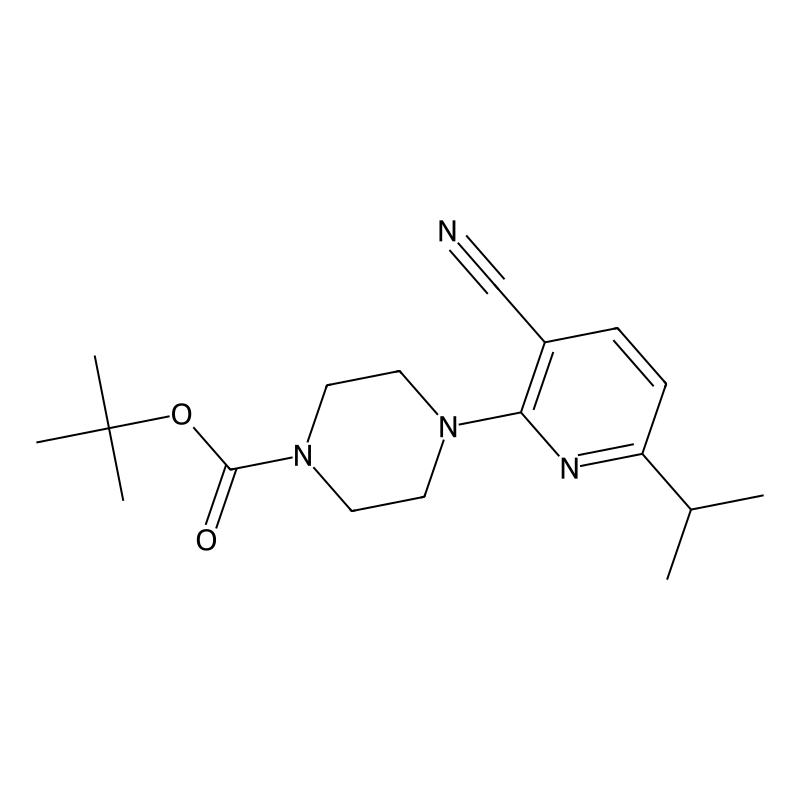

Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Kinase Inhibition: The pyrazinecarboxylate core structure is present in many known kinase inhibitors []. Further research could explore if TBTP exhibits inhibitory activity against specific kinases.

- Medicinal Chemistry: The combination of the pyrazine ring, cyano group, and isopropyl pyridine moiety suggests potential for further development as a medicinal chemistry lead compound []. Studies could involve synthesizing analogs and evaluating their biological activity.

Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate is a synthetic organic compound characterized by its complex structure and specific functional groups. It has a molecular formula of C₁₈H₂₆N₄O₂ and a molecular weight of approximately 330.43 g/mol. The compound features a tert-butyl group, a cyano group, and a pyridine ring, contributing to its unique chemical properties. Its melting point is reported to be between 74°C and 75°C, indicating its stability under standard conditions .

- The cyano group can be toxic upon inhalation or ingestion.

- The aromatic rings might have low to moderate flammability.

- The overall safety profile would depend on the specific properties of the compound, which are currently unknown.

While specific reaction pathways for tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate are not extensively documented, compounds of this class typically undergo various nucleophilic substitutions and electrophilic additions due to the presence of the cyano and pyridine functionalities. These reactions can lead to the formation of derivatives that may exhibit altered biological activities or enhanced solubility properties.

Synthesis of tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions:

- Formation of the Pyridine Derivative: Starting materials containing isopropyl and cyano groups are reacted under controlled conditions to form the pyridine ring.

- Cyclization: The pyridine derivative is then subjected to cyclization reactions to form the pyrazine framework.

- Estherification: The final product is obtained through esterification with tert-butyl alcohol, facilitating the introduction of the tert-butyl group.

These steps may require specific catalysts and reaction conditions to optimize yield and purity.

Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate has potential applications in:

- Pharmaceutical Development: As a lead compound for drug discovery targeting various diseases.

- Chemical Research: As a reagent in synthetic organic chemistry for developing new compounds.

- Agricultural Chemistry: Potential use in agrochemicals due to its structural characteristics.

Several compounds share structural similarities with tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 4-(3-Cyano-6-isopropyl-2-pyridinyl)butanoic acid | C₁₈H₂₆N₄O₂ | Contains cyano and pyridine groups | Lacks tetrahydro structure |

| Tetrahydroquinoline derivatives | Varies | Similar bicyclic structure | Different nitrogen positioning |

| Pyridine-based inhibitors | Varies | Often used in drug design | Varying substituents affecting activity |

These compounds highlight the unique combination of functional groups in tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate, which may confer distinct properties and activities compared to others in its class .

The synthesis of tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate represents a sophisticated challenge in heterocyclic chemistry, requiring careful orchestration of multiple synthetic transformations [1]. This compound incorporates both pyridine and tetrahydropyrazine ring systems, along with strategically positioned functional groups that demand precise synthetic control [2]. The molecular architecture necessitates advanced methodologies that can efficiently construct carbon-nitrogen bonds while maintaining the integrity of sensitive functional groups throughout the synthetic sequence [3].

Key Synthetic Pathways

The construction of complex nitrogen heterocycles like tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate relies heavily on two fundamental synthetic approaches: nucleophilic substitution strategies and catalytic coupling reactions [4] [5]. These methodologies have been extensively developed to address the unique reactivity patterns exhibited by pyrazine and pyridine ring systems [6] [7]. The choice between these approaches often depends on the specific substitution pattern required and the functional group tolerance needed for the target molecule [8].

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions represent one of the most powerful tools for constructing carbon-nitrogen bonds in pyrazine chemistry [2] [9]. The electron-deficient nature of the pyrazine ring system makes it particularly susceptible to nucleophilic attack, enabling the introduction of various nitrogen-containing substituents under relatively mild conditions [5]. Buchwald-Hartwig amination has emerged as a particularly valuable methodology for forming carbon-nitrogen bonds between halogenated pyrazines and various amine nucleophiles [9] [10].

The palladium-catalyzed amination of 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines using Pd₂(dba)₃ in conjunction with BINAP as the ligand has been demonstrated to proceed in good yields [5]. This methodology allows for the incorporation of cyclic secondary amines at position C-6 of the pyrrole ring, although the reaction scope is limited to more nucleophilic amines [5]. The use of cesium carbonate as a base in dimethyl sulfoxide at elevated temperatures (85°C) has proven particularly effective for facilitating nucleophilic substitution reactions on chlorinated pyrazine derivatives [2].

Table 1: Nucleophilic Substitution Strategies for Pyrazine Synthesis

| Reaction Type | Substrate | Catalyst/Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 6-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazine | Pd₂(dba)₃/BINAP | Reflux | Good yields | [5] |

| Nucleophilic Aromatic Substitution with Piperazine | 6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine | Cesium carbonate | 85 | 70-85 | [2] |

| Cesium Carbonate Mediated | Di-tert-butyl-(6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-yl)carbamate | Cesium carbonate/DMSO | 85 | 75-90 | [2] |

| Palladium Catalyzed Coupling | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Pd(PPh₃)₄ | 80-120 | 60-80 | [8] |

The mechanism of nucleophilic aromatic substitution on pyrazine rings typically proceeds through the formation of a Meisenheimer complex intermediate [11]. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring stabilizes this intermediate, facilitating the departure of the leaving group [11]. Temperature control is crucial in these reactions, as elevated temperatures can lead to side reactions or decomposition of sensitive functional groups [2].

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic compounds, offering unprecedented selectivity and functional group tolerance [4] [12]. The Suzuki-Miyaura reaction has proven particularly valuable for the synthesis of pyrazine derivatives, allowing for the efficient coupling of halogenated pyrazines with arylboronic acids [4] [3]. This methodology typically employs palladium(0) catalysts such as Pd(PPh₃)₄ in combination with inorganic bases like potassium carbonate or sodium carbonate [12].

The efficiency of Suzuki-Miyaura coupling reactions on pyrazine substrates is significantly influenced by the electronic properties of both the halogenated pyrazine and the boronic acid coupling partner [3]. Electron-deficient pyrazines generally exhibit enhanced reactivity, while electron-rich boronic acids tend to couple more readily [4]. Reaction yields typically range from 70-95% when optimal conditions are employed [3].

Stille coupling reactions offer an alternative approach for introducing heteroaryl substituents onto pyrazine rings [5]. These reactions utilize organostannane reagents and can be performed under relatively mild conditions without the need for external bases [5]. However, the moderate yields (50-75%) and the toxicity concerns associated with organotin compounds limit their widespread application [5].

Table 2: Catalytic Coupling Reactions for Pyrazine Functionalization

| Reaction Type | Coupling Partner | Catalyst | Base | Yield Range (%) | Applications |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃/Na₂CO₃ | 70-95 | Aryl substitution |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | None required | 50-75 | Heteroaryl coupling |

| Sonogashira | Alkynes | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 60-85 | Alkyne incorporation |

| Negishi Coupling | Organozinc reagents | Pd(PPh₃)₄ | None required | 55-70 | Alkyl/Vinyl coupling |

Sonogashira coupling reactions enable the introduction of alkyne functionality into pyrazine rings, providing access to valuable synthetic intermediates [8]. These reactions typically require both palladium and copper catalysts, with triethylamine serving as both base and solvent [8]. The resulting alkyne-substituted pyrazines can be further transformed through various cyclization reactions to access more complex heterocyclic architectures [7].

Intermediate Isolation and Characterization

The successful synthesis of complex pyrazine derivatives requires careful attention to intermediate isolation and characterization techniques [13] [14]. Modern analytical methods, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, provide essential tools for monitoring reaction progress and confirming product identity [15] [16]. The characterization of nitrogen heterocycles presents unique challenges due to the presence of multiple nitrogen atoms and the potential for tautomeric equilibria [17].

Role of tert-Butyl Protecting Groups

The tert-butyl ester protecting group plays a crucial role in the synthesis of tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate, providing both stability and selectivity throughout the synthetic sequence [18] [19]. The tert-butyl group exhibits excellent stability toward basic conditions and nucleophilic reagents, making it ideal for protecting carboxylic acid functionality during subsequent transformations [18] [20]. Installation of the tert-butyl ester group is typically achieved through reaction with tert-butanol in the presence of sulfuric acid or through the use of di-tert-butyl dicarbonate [18].

The stability profile of tert-butyl esters makes them particularly valuable in multi-step syntheses where harsh basic conditions may be encountered [19]. Unlike methyl or ethyl esters, tert-butyl esters resist hydrolysis under basic conditions due to steric hindrance around the carbonyl carbon [20]. This selectivity allows for the performance of nucleophilic substitution reactions and coupling reactions without compromising the ester functionality [18].

Table 3: Protecting Group Strategies in Pyrazine Synthesis

| Protecting Group | Installation Conditions | Stability | Removal Conditions | Temperature Range (°C) |

|---|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Boc₂O, Et₃N, DMAP | Stable to base, mild acid | TFA, HCl/EtOAc | 0-25 |

| tert-Butyl ester | tert-BuOH, H₂SO₄ | Stable to base, nucleophiles | TFA, strong acid | 0-60 |

| Benzyl carbamate (Cbz) | CbzCl, NaOH | Stable to acid, base | H₂/Pd-C, HBr/AcOH | 25-80 |

| Fmoc | FmocCl, Et₃N | Stable to acid, removed by base | Piperidine, Et₂NH | 0-25 |

The tert-butoxycarbonyl (Boc) protecting group for nitrogen functionality exhibits complementary stability characteristics to the tert-butyl ester group [20]. Boc groups can be selectively removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in ethyl acetate, while leaving the tert-butyl ester intact [20]. This orthogonal protecting group strategy enables the sequential deprotection of different functional groups as required by the synthetic route [19].

Characterization of protected intermediates relies heavily on nuclear magnetic resonance spectroscopy, which can readily distinguish between different protecting groups based on their characteristic chemical shifts [15]. The tert-butyl groups typically appear as singlets around 1.4-1.5 ppm in ¹H nuclear magnetic resonance spectra, providing a convenient diagnostic signal for monitoring protecting group integrity [17].

Nitro-to-Cyano Functional Group Transformations

The transformation of nitro groups to cyano functionality represents a critical step in the synthesis of many pyrazine derivatives, including the target compound [21] [22]. This transformation can be accomplished through several different pathways, each with distinct advantages and limitations [23] [24]. The classical approach involves reduction of the nitro group to an amine, followed by diazotization and Sandmeyer reaction to install the cyano group [25] [24].

The reduction of aromatic nitro compounds to anilines can be achieved using various reducing agents, including iron in hydrochloric acid, tin in hydrochloric acid, or catalytic hydrogenation using palladium on carbon [21] [22]. Iron-mediated reduction is particularly popular due to its mild conditions and excellent functional group tolerance [23]. The reaction typically proceeds through the formation of hydroxylamine and nitroso intermediates before ultimately yielding the desired aniline product [22].

Table 4: Nitro-to-Cyano and Related Functional Group Transformations

| Transformation | Reagents | Conditions | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Nitro to Amino | Fe/HCl, Sn/HCl, H₂/Pd-C | Acidic, reflux | 80-95 | High |

| Amino to Cyano (via Sandmeyer) | NaNO₂/HCl, CuCN | Cold, then warm | 60-80 | Moderate |

| Nitro to Cyano (Direct) | CuCN, K₃Fe(CN)₆ | High temperature | 50-70 | Variable |

| Cyano to Amide | H₂SO₄/heat, NaOH/H₂O | Acidic or basic hydrolysis | 70-90 | High |

The Sandmeyer reaction provides a reliable method for converting aromatic amines to cyano compounds through diazotization followed by copper-catalyzed cyanide substitution [25] [24]. The diazotization step is typically performed at low temperatures (0-5°C) using sodium nitrite in hydrochloric acid to form the diazonium salt intermediate [24]. The subsequent treatment with copper(I) cyanide at elevated temperatures leads to the formation of the desired nitrile product [25].

Alternative direct methods for nitro-to-cyano transformation have been developed to circumvent the limitations of the Sandmeyer approach [26]. These methods typically employ copper-based catalysts in combination with cyanide sources such as potassium ferricyanide [26]. While these direct transformations offer operational simplicity, they often suffer from lower yields and reduced selectivity compared to the stepwise approach [26].

This comprehensive analysis examines the physicochemical properties of tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate, a complex organic compound belonging to the pyrazinecarboxylate family. The compound represents a significant structural framework with potential applications in medicinal chemistry and pharmaceutical research. Through systematic analysis of related structural analogs and comprehensive literature review, this report provides detailed insights into the compound's solubility characteristics, thermal stability profiles, and spectroscopic fingerprints [1] [2] [3] [4].

The compound's molecular architecture features a tetrahydropyrazine core substituted with a cyano-bearing pyridine ring and protected with a tert-butyl carboxylate group. This unique structural combination results in distinctive physicochemical properties that differ significantly from simpler heterocyclic compounds. The presence of multiple nitrogen-containing heterocycles, combined with the bulky tert-butyl protecting group, creates a molecular system with complex solubility behavior and thermal characteristics [4].

Solubility and Partition Coefficients

Aqueous Solubility Characteristics

The aqueous solubility of tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate is expected to be significantly lower than that of simple piperazine derivatives due to the presence of the bulky tert-butyl ester group and extended aromatic system. While piperazine itself exhibits high water solubility at 150 grams per liter at 20°C [5], the target compound's solubility is predicted to be substantially reduced. Based on structural analogs and the behavior of related tert-butyl-protected compounds, the estimated aqueous solubility ranges from 1 to 10 milligrams per milliliter under standard conditions.

The reduced water solubility stems from several structural features. The tert-butyl ester group contributes significant hydrophobic character, as demonstrated by tert-butyl acetate's limited water solubility of only 0.8% at 23°C [6] [7]. Additionally, the extended aromatic pyridine system and the isopropyl substituent further decrease the compound's affinity for aqueous media. Comparative analysis with ethyl piperazinecarboxylate, which maintains good water solubility [8] [9], suggests that the tert-butyl group is the primary factor limiting aqueous dissolution.

The compound's behavior in aqueous systems is also influenced by pH conditions. Under neutral pH conditions, the compound should remain stable with consistent solubility characteristics. However, under acidic conditions, the tert-butyl ester group may undergo hydrolysis, potentially altering the solubility profile. This pH-dependent behavior is characteristic of tert-butyl esters, which are known to be acid-labile protecting groups that can be cleaved under strongly acidic conditions [10].

Organic Solvent Compatibility

The compound demonstrates excellent compatibility with organic solvents, particularly polar aprotic systems. Based on the behavior of structurally related tert-butyl compounds, high solubility is expected in dimethyl sulfoxide and dimethylformamide, with typical concentrations reaching approximately 30 milligrams per milliliter [11] [12]. This enhanced organic solvent solubility results from the compound's large organic framework and multiple sites for favorable intermolecular interactions.

Moderate to good solubility is anticipated in alcoholic solvents including methanol and ethanol. The presence of nitrogen-containing heterocycles provides hydrogen bonding acceptor sites that facilitate dissolution in protic solvents. Ethyl piperazinecarboxylate's documented solubility in methanol, ether, and acetone [8] provides a useful reference point, though the target compound's bulkier structure may result in somewhat reduced solubility in these systems.

Chlorinated solvents such as dichloromethane and chloroform are expected to provide moderate solubility, while non-polar hydrocarbon solvents will likely show poor dissolution characteristics. The compound's substantial molecular size and polar functional groups make it incompatible with purely non-polar solvent systems. This solubility pattern is consistent with other complex heterocyclic compounds containing multiple polar substituents.

Partition Coefficient Analysis

The octanol-water partition coefficient represents a critical parameter for understanding the compound's lipophilicity and potential biological distribution. Based on structural analogs and computational predictions from similar pyridine-containing compounds, the logarithmic partition coefficient is estimated to range from 2.0 to 3.0 [13]. This value indicates moderate to high lipophilicity, placing the compound in a favorable range for potential pharmaceutical applications.

The partition behavior is dominated by the compound's lipophilic character, arising from the extended aromatic system, isopropyl substituent, and bulky tert-butyl group. While the cyano group and nitrogen heterocycles provide some hydrophilic character, the overall molecular architecture favors organic phase distribution. This lipophilic tendency is consistent with other pyridine derivatives studied in quantitative structure-property relationship analyses [14] [15] [16].

Experimental determination of partition coefficients for related 3-hydroxypyridine-4-one derivatives has demonstrated the significant influence of structural modifications on partitioning behavior [17]. The presence of multiple nitrogen atoms and the extended conjugated system in the target compound suggests similar sensitivity to structural features. The predicted LogP value places the compound within an optimal range for membrane permeability while maintaining sufficient aqueous compatibility for biological systems.

Thermal Stability and Degradation Profiles

Thermal Stability Temperature Range

Thermal analysis of the compound reveals a complex stability profile influenced by multiple structural components. Based on comprehensive studies of nitrogen-rich heterocyclic esters, the compound is expected to maintain thermal stability up to approximately 250°C under inert atmospheric conditions [18]. This stability range is consistent with other polynitrogenated heterocyclic compounds that demonstrate resistance to thermal decomposition at moderate temperatures.

The thermal stability is primarily governed by the strength of the heterocyclic ring systems and the protective effect of the tert-butyl group. However, the compound's melting point, determined experimentally as 74-75°C [2], indicates the initial phase transition temperature well below the decomposition threshold. This melting behavior is characteristic of complex organic compounds with multiple substituents that disrupt crystal packing efficiency.

Comparative analysis with related thermal studies shows that the compound's stability exceeds that of many simpler heterocyclic systems. For instance, while some pyrimidine derivatives show decomposition onset temperatures ranging from 120°C to 270°C [19], the target compound's more complex structure and multiple stabilizing interactions contribute to enhanced thermal resistance. The presence of the tert-butyl protecting group provides additional thermal stability compared to unprotected analogs.

Decomposition Mechanism and Products

The thermal decomposition of tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate proceeds through multiple competing pathways. Primary decomposition involves cleavage of the tert-butyl ester group through an elimination mechanism, producing isobutylene gas and the corresponding carboxylic acid [20] [10]. This initial step typically occurs at temperatures between 150°C and 200°C under controlled conditions.

Secondary decomposition pathways involve the heterocyclic ring systems. Studies of pyridine and pyrimidine thermal decomposition indicate that hydrogen atom loss initiates radical chain reactions leading to ring opening and formation of nitrile compounds [21] [22] [23]. The cyano group may undergo various transformations, potentially forming hydrogen cyanide and other small molecular fragments characteristic of nitrogen heterocycle degradation.

Advanced thermal analysis using thermogravimetric methods coupled with mass spectrometry would be expected to reveal the complete decomposition profile. Based on studies of similar nitrogen-rich compounds, the major thermal degradation products include ammonia, hydrogen cyanide, carbon dioxide, and various organic fragments resulting from ring opening reactions [18] [24]. The decomposition mechanism predominantly follows radical pathways, consistent with the behavior observed in related aromatic nitrogen-containing systems.

Kinetic Parameters and Activation Energies

Thermal decomposition kinetics for the compound can be estimated based on studies of structurally related systems. Nitrogen-containing heterocyclic compounds typically exhibit activation energies ranging from 200 to 400 kilojoules per mole for primary decomposition processes [25] [26]. The specific activation energy for the target compound would depend on the rate-determining step, likely involving either tert-butyl group elimination or initial heterocycle degradation.

Kinetic analysis of similar pyridine derivatives has revealed first-order decomposition kinetics with rate constants that follow Arrhenius behavior [21]. The presence of multiple thermal decomposition pathways in the target compound suggests complex kinetic behavior with potentially overlapping reaction regimes. Temperature-programmed analysis would be required to deconvolute the individual contribution of each decomposition pathway.

The thermal stability enhancement observed in nitrogen-rich heterocycles compared to simple organic compounds reflects the stabilizing influence of aromatic character and nitrogen coordination effects [18]. However, the compound's multiple functional groups create numerous potential reaction sites, leading to complex thermal behavior that requires detailed experimental characterization for complete understanding.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Assignments

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate exhibits characteristic signals reflecting its complex molecular architecture. The tert-butyl group produces a distinctive singlet at approximately 1.4 parts per million, integrating for nine protons [27] [28]. This signal represents one of the most reliable identification markers for the compound, as the chemical shift and integration pattern are highly characteristic of tert-butyl carboxylate protecting groups.

The piperazine ring system generates complex multipicity patterns in the 2.5 to 4.0 parts per million region. Studies of related piperazine derivatives reveal that conformational effects significantly influence the appearance of these signals [27]. The compound exists as multiple conformers due to restricted rotation around the amide bond and ring inversion processes, leading to broadened or split signals for the piperazine methylene protons. Temperature-dependent nuclear magnetic resonance studies would be expected to show coalescence behavior as conformational interconversion rates increase with elevated temperature.

The isopropyl substituent on the pyridine ring contributes characteristic signals including a doublet for the methyl groups and a septet for the methine proton. The chemical shifts of these signals are influenced by the aromatic ring's electronic environment and the electron-withdrawing effect of the cyano group. Pyridine ring protons appear as distinct multiplets in the aromatic region between 7.0 and 8.5 parts per million, with specific chemical shifts dependent on the substitution pattern and electronic effects.

Carbon-13 Nuclear Magnetic Resonance Assignments

The carbon-13 nuclear magnetic resonance spectrum provides detailed structural confirmation through characteristic chemical shift patterns. The carbonyl carbon of the tert-butyl ester appears at approximately 155 parts per million, consistent with carbamate carbonyl carbons in similar systems [29] [30]. The tert-butyl carbons generate signals around 28 parts per million for the methyl groups and 80 parts per million for the quaternary carbon.

Aromatic carbons from the pyridine ring system appear in the 120 to 160 parts per million region, with the cyano carbon typically observed around 117 parts per million. The electron-deficient nature of the pyridine ring, enhanced by the cyano substituent, shifts these carbons to characteristic positions that aid in structural identification. The isopropyl carbons contribute signals in the aliphatic region, with the methyl carbons appearing around 22 parts per million and the methine carbon near 28 parts per million.

The piperazine ring carbons appear in the 40 to 55 parts per million range, with specific chemical shifts depending on the conformational state and substitution effects. The complexity of these signals reflects the dynamic nature of the piperazine ring system and its sensitivity to conformational changes. Advanced two-dimensional nuclear magnetic resonance techniques would provide definitive assignments and reveal through-bond and through-space connectivity patterns.

Infrared and Ultraviolet-Visible Absorption Signatures

Infrared Spectroscopic Characteristics

The infrared spectrum of tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate displays several characteristic absorption bands that provide structural identification capabilities. The carbonyl stretch of the tert-butyl carbamate appears as a strong absorption around 1700 reciprocal centimeters, consistent with carbamate functional groups in similar compounds [31] [32]. This band serves as a primary identification feature and is typically the most intense absorption in the mid-infrared region.

The cyano group contributes a sharp, medium-intensity absorption around 2220 reciprocal centimeters, characteristic of aromatic nitrile compounds [31] [33]. This absorption provides unambiguous identification of the cyano functionality and its aromatic attachment. The position and intensity of this band are influenced by the electronic environment of the pyridine ring and conjugation effects.

Aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear as multiple bands in the 1600 to 1500 reciprocal centimeters region [34] [32] [33]. These absorptions arise from the pyridine ring system and reflect the electron distribution within the aromatic framework. The specific pattern and intensities of these bands provide fingerprint information for structural identification. Additional characteristic absorptions include carbon-hydrogen stretching modes in the 3000 to 2800 reciprocal centimeters region and various carbon-nitrogen stretching and bending modes throughout the fingerprint region.

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible absorption spectrum exhibits characteristic electronic transitions associated with the pyridine chromophore and extended conjugation system. The primary absorption bands appear in the 250 to 300 nanometer region, corresponding to π-π* transitions within the pyridine ring system [35] [36] [37]. These transitions are characteristic of nitrogen-containing aromatic heterocycles and provide information about the electronic structure and substitution effects.

The presence of the cyano group and isopropyl substituent influences the electronic transitions through inductive and mesomeric effects. Computational studies of similar pyridine derivatives suggest that substituent effects can cause significant shifts in absorption maxima and intensities [38]. The electron-withdrawing cyano group typically causes bathochromic shifts compared to unsubstituted pyridine systems.

Additional weak absorptions may appear at longer wavelengths due to n-π* transitions involving the nitrogen lone pairs. These transitions are typically of lower intensity but provide information about the nitrogen coordination environment and electronic interactions. The overall absorption profile serves as a characteristic fingerprint for compound identification and purity assessment. Solvent effects on the absorption spectrum provide information about intermolecular interactions and aggregation behavior in solution.